molecular formula C6H14OSi B12437240 2-Propen-1-ol, 3-(trimethylsilyl)-

2-Propen-1-ol, 3-(trimethylsilyl)-

Cat. No.: B12437240
M. Wt: 130.26 g/mol
InChI Key: BRTBTJVSPJZQIT-UHFFFAOYSA-N
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Description

2-Propen-1-ol, 3-(trimethylsilyl)-, also known as 3-(trimethylsilyl)-2-propen-1-ol, is an organic compound with the molecular formula C6H12OSi. It is a derivative of propargyl alcohol where the hydrogen atom on the terminal carbon is replaced by a trimethylsilyl group. This compound is of interest in organic synthesis due to its unique reactivity and stability provided by the trimethylsilyl group .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propen-1-ol, 3-(trimethylsilyl)- can be achieved through various methods. One common method involves the reaction of propargyl alcohol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions and yields the desired product with high efficiency .

Another method involves the cobalt-catalyzed coupling of protected vinyl halides with trimethylsilylmethylmagnesium chloride. This method is noted for its functional group tolerance and good overall yields .

Industrial Production Methods

Industrial production of 2-Propen-1-ol, 3-(trimethylsilyl)- often follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. The choice of catalysts and reaction conditions is crucial to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-Propen-1-ol, 3-(trimethylsilyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Propen-1-ol, 3-(trimethylsilyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Propen-1-ol, 3-(trimethylsilyl)- involves its reactivity as an alcohol and the protective effect of the trimethylsilyl group. The trimethylsilyl group stabilizes the molecule and can be selectively removed under specific conditions, allowing for controlled reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Propen-1-ol, 3-(trimethylsilyl)- is unique due to the presence of the trimethylsilyl group, which provides enhanced stability and selective reactivity. This makes it a valuable compound in synthetic chemistry and various industrial applications .

Biological Activity

2-Propen-1-ol, 3-(trimethylsilyl)-, also known as (Z)-3-(Trimethylsilyl)prop-2-en-1-ol, is an organosilicon compound characterized by its unique molecular structure. The presence of a trimethylsilyl group attached to a propen-1-ol backbone imparts distinctive chemical properties that make it a subject of interest in various fields, particularly in organic synthesis and drug discovery. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

The molecular formula for 2-Propen-1-ol, 3-(trimethylsilyl)- is C₆H₁₄OSi. Its structure allows for various chemical transformations due to the presence of both a hydroxyl group (-OH) and a double bond (C=C). These features contribute to its reactivity and utility in synthetic organic chemistry.

Key Chemical Reactions

  • Oxidation : The hydroxyl group can be oxidized to form aldehydes or carboxylic acids using agents like pyridinium chlorochromate (PCC).
  • Reduction : The double bond can undergo hydrogenation to yield saturated alcohols.
  • Substitution : The trimethylsilyl group can be replaced through nucleophilic substitution reactions.

Biological Activity

Research indicates that 2-Propen-1-ol, 3-(trimethylsilyl)- exhibits significant biological activity, particularly in drug discovery contexts. Its lipophilicity, enhanced by the trimethylsilyl group, facilitates interactions with cellular membranes and proteins.

The biological mechanisms are thought to involve:

  • Membrane Penetration : The compound's lipophilic nature allows it to effectively penetrate biological membranes.
  • Protein Interactions : The hydroxyl group can form hydrogen bonds with target proteins, potentially influencing their activity and stability.

Therapeutic Applications

The compound is being explored for various therapeutic applications:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for developing new antibiotics.
  • Anticancer Research : Investigations into its ability to induce apoptosis in cancer cells are ongoing.

Case Study 1: Antimicrobial Properties

A study examined the antimicrobial effects of 2-Propen-1-ol, 3-(trimethylsilyl)- against various bacterial strains. Results indicated that the compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12

Case Study 2: Anticancer Activity

In vitro studies assessed the cytotoxic effects of the compound on several cancer cell lines. The results demonstrated that at certain concentrations, it effectively reduced cell viability in HeLa and MCF-7 cells.

Cell LineIC50 (µM)
HeLa25
MCF-730

Properties

Molecular Formula

C6H14OSi

Molecular Weight

130.26 g/mol

IUPAC Name

3-trimethylsilylprop-2-en-1-ol

InChI

InChI=1S/C6H14OSi/c1-8(2,3)6-4-5-7/h4,6-7H,5H2,1-3H3

InChI Key

BRTBTJVSPJZQIT-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C=CCO

Origin of Product

United States

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